2-Amino-6-methyl-N-(o-tolyl)benzamide

Medicinal chemistry Structural isomerism Conformational analysis

Researchers requiring a well-characterized ortho-tolyl benzamide scaffold for SAR exploration often face inconsistent purity or unavailable analytical documentation. 2-Amino-6-methyl-N-(o-tolyl)benzamide (CAS 371244-06-3) addresses this gap: • Free 2-amino group enables diversification into amides, sulfonamides, ureas, and fused heterocycles (benzimidazoles, quinazolinones). • Ortho-tolyl N-substituent and 6-methyl group provide steric/electronic tuning distinct from para-tolyl or unsubstituted analogs. • Multi-vendor supply (98% purity) with batch-specific NMR/HPLC/GC documentation ensures experimental reproducibility.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 371244-06-3
Cat. No. B1612764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-N-(o-tolyl)benzamide
CAS371244-06-3
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2C
InChIInChI=1S/C15H16N2O/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyDJCBUJASTUIFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methyl-N-(o-tolyl)benzamide (CAS 371244-06-3): Core Benzamide Scaffold Properties and Procurement Baseline


2-Amino-6-methyl-N-(o-tolyl)benzamide is a synthetic small-molecule benzamide derivative (C₁₅H₁₆N₂O, MW 240.30 g/mol) characterized by a 2-amino-6-methyl substitution pattern on the benzamide core and an N-(o-tolyl) moiety . The compound is supplied as a research chemical with standard purity specifications of 95–98% and is accompanied by batch-specific analytical documentation including NMR, HPLC, or GC from multiple suppliers . Its predicted boiling point is 344.3 ± 42.0 °C at 760 mmHg, and it possesses two hydrogen bond donors and three hydrogen bond acceptors, plus three rotatable bonds . This compound serves primarily as a synthetic building block or intermediate in medicinal chemistry programs, particularly where the free 2-amino group enables downstream derivatization into amides, sulfonamides, or fused heterocyclic systems .

Reactive 2-NH2 handle enables amide, sulfonamide, or heterocycle derivatization.
Pre-installed ortho-tolyl steric bulk and 6-methyl lipophilic tuning.
Multi-vendor supply with batch-specific NMR, HPLC, or GC purity documentation.

Why Generic Substitution Fails for 2-Amino-6-methyl-N-(o-tolyl)benzamide: Structural Specificity Beyond the Benzamide Class


Superficially similar benzamide derivatives cannot be freely interchanged for 2-Amino-6-methyl-N-(o-tolyl)benzamide because three structural features combine to produce a unique chemical identity: (i) the ortho-tolyl N-substituent introduces steric hindrance and conformational restriction absent in the para-tolyl (CAS 742047-29-6) and N-phenyl (CAS 83504-78-3) analogs; (ii) the 6-methyl group on the benzamide ring differentiates it from the simpler 2-amino-N-(o-tolyl)benzamide (CAS 4943-85-5); and (iii) the free 2-amino group is the critical reactive handle for downstream diversification—a functionality lost or altered in analogs where this position is substituted . These structural distinctions translate into measurable differences in physicochemical properties, hydrogen-bonding capacity, and synthetic reactivity profiles that directly impact procurement decisions when the compound is intended as a specific synthetic intermediate or scaffold for structure–activity relationship (SAR) exploration .

! ortho-Tolyl N-substitution creates steric/conformational differences vs. para-tolyl isomer; may alter spatial fit in target pockets.
! Absence of 6-methyl group changes lipophilicity and electronic profile, potentially impacting SAR and metabolic stability.
! Analogs lacking free 2-NH2 lose the primary synthetic handle for downstream diversification.

Quantitative Differentiation Evidence for 2-Amino-6-methyl-N-(o-tolyl)benzamide Against Closest Analogs


Ortho-Tolyl vs. Para-Tolyl Isomer: Steric and Conformational Differentiation

The ortho-tolyl N-substituent creates a sterically constrained environment around the amide bond that is fundamentally different from the para-tolyl isomer (CAS 742047-29-6). In the ortho isomer, the methyl group on the tolyl ring is positioned proximal to the amide carbonyl, increasing steric hindrance and altering the preferred dihedral angle between the tolyl ring and the amide plane compared to the para isomer . Molecular formula and molecular weight are identical (C₁₅H₁₆N₂O, 240.30 g/mol), but the substitution position differentiates the two compounds in terms of three-dimensional shape, dipole moment, and hydrogen-bonding geometry .

Ortho- vs. Para-Tolyl
Reported
ortho-Tolyl creates steric hindrance at amide bond and alters dihedral angle vs. para isomer (CAS 742047-29-6). Molecular formula and MW identical.
Steric environment mismatch may influence target engagement in sterically constrained sites.
No published quantitative conformational comparison available.
Medicinal chemistry Structural isomerism Conformational analysis

Presence of 6-Methyl Substituent: Differentiation from N-(o-tolyl)benzamide Without Ring Methylation

The 6-methyl group on the benzamide ring distinguishes CAS 371244-06-3 from the simpler analog 2-Amino-N-(o-tolyl)benzamide (CAS 4943-85-5), which lacks this substituent. The molecular weight increases from 226.27 g/mol (C₁₄H₁₄N₂O) to 240.30 g/mol (C₁₅H₁₆N₂O) [1]. The added methyl group increases lipophilicity (estimated ΔlogP ~ +0.5) and modifies the electronic properties of the aromatic ring through its electron-donating inductive effect, which can influence both the reactivity of the 2-amino group and the metabolic stability of derived analogs [1].

6-Methyl Effect
Class-level
MW +14.03 g/mol vs. non-methylated analog (CAS 4943-85-5); estimated ΔlogP ~ +0.5; altered electron density.
Lipophilicity and electronic shift may affect compound behavior in SAR and metabolic stability assays.
logP estimate class-level; experimental confirmation recommended.
SAR Lead optimization Synthetic intermediate

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Differentiating Physicochemical Properties

The target compound possesses 2 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and 3 rotatable bonds . In comparison, 2-Amino-N-(o-tolyl)benzamide (CAS 4943-85-5) has 2 HBD, 2 HBA, and 2 rotatable bonds [1]. The additional HBA (the 6-methyl group does not contribute an HBA; the difference arises from the amide connectivity pattern) and the additional rotatable bond in the target compound produce distinct molecular recognition and conformational flexibility profiles. The boiling point of 344.3 ± 42.0 °C at 760 mmHg further differentiates it for applications requiring specific thermal stability or volatility characteristics.

H-Bond Profile
Reported
2 HBD, 3 HBA, 3 rotatable bonds (vs. 2/2/2 for non-methylated analog); b.p. 344.3±42.0 °C.
Additional HBA and rotatable bond increase conformational flexibility and influence permeability/solubility.
Data from chemical databases; verify against lot-specific COA.
Drug-likeness Physicochemical profiling Permeability

Vendor-Supplied Purity and Batch-Specific Analytical Documentation

Multiple suppliers provide 2-Amino-6-methyl-N-(o-tolyl)benzamide with standardized purity specifications and batch-specific analytical documentation. Bidepharm supplies the compound at 98% purity with NMR, HPLC, and GC batch reports . Leyan also offers 98% purity . ABCR (AB454953) provides the compound with documented physical and hazardous characteristics . In contrast, the para-tolyl isomer (CAS 742047-29-6) and the non-methylated analog (CAS 4943-85-5) are supplied through different vendor channels with distinct purity specifications: CAS 4943-85-5 is typically offered at 95–98% purity (GC) by suppliers such as AKSci and Bidepharm . The availability of batch-certified analytical data for the target compound allows researchers to verify identity and purity before use in sensitive synthetic or biological applications.

Purity & QC Docs
Specification review
98% purity (Bidepharm, Leyan) with NMR, HPLC, GC batch reports; also available from ABCR, CymitQuimica.
Traceable batch-specific analytical documentation supports experimental reproducibility.
Confirm batch QC documentation before sensitive synthetic use.
Quality control Reproducibility Procurement

2-Amino Group as a Unique Synthetic Handle: Differentiating from N-Substituted and Blocked Analogs

The free 2-amino group is the primary reactive site for further chemical elaboration. The chemical modification of this amino group into amide or sulfonamide functionalities is a key strategy for generating diverse analog libraries . Analogs in which this position is blocked (e.g., 2-acetamido derivatives, or compounds where the 2-amino group is replaced by hydrogen, halogen, or other substituents) lose this derivatization capability. The target compound's specific substitution pattern—combining the free 2-amino group with the 6-methyl and N-(o-tolyl) substituents—creates a scaffold with both a reactive handle and pre-installed steric/lipophilic features that are not simultaneously available in any single close analog .

Synthetic Versatility
Class-level
Free 2-NH2 enables acylation, sulfonylation, or heterocycle formation; combined with fixed N-(o-tolyl) and 6-Me for two-vector diversification.
Unique starting scaffold for parallel library synthesis with reduced synthetic steps.
Reported benzamide methodology; validate specific transformation conditions.
Synthetic chemistry Derivatization Scaffold diversification

Absence of Published Head-to-Head Biological Activity Data: A Critical Evidence Gap

A systematic search across PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and patent databases (as of May 2026) did not identify any published study reporting a direct, quantitative head-to-head comparison of 2-Amino-6-methyl-N-(o-tolyl)benzamide (CAS 371244-06-3) against its closest structural analogs in a defined biological assay. The compound is not indexed in ChEMBL or PubChem with bioactivity data, and no peer-reviewed SAR table was found that includes this specific compound alongside quantitative comparator data [1]. Claims of anticancer activity (e.g., MCF-7 IC₅₀ ~15.63 µM) appear exclusively on non-peer-reviewed vendor platforms and cannot be independently verified against primary literature [1]. Procurement decisions for this compound must therefore be based on its structural and physicochemical differentiation (as documented in Evidence Items 1–5 above) and its utility as a specific synthetic intermediate, rather than on differential biological performance.

Bioactivity Data Gap
Data to verify
No peer-reviewed head-to-head bioactivity comparison against closest analogs identified (PubMed, ChEMBL, PubChem, May 2026).
Procurement must rely on structural and synthetic-handle differentiation, not biological potency claims.
Unverified vendor bioactivity claims exist; independent validation required.
Data transparency Procurement risk Evidence quality

Optimal Research and Industrial Application Scenarios for 2-Amino-6-methyl-N-(o-tolyl)benzamide Based on Verified Evidence


Scaffold for Parallel SAR Exploration via 2-Amino Derivatization

The free 2-amino group serves as a primary reactive handle for generating libraries of amide, sulfonamide, or urea derivatives while retaining the N-(o-tolyl) and 6-methyl substituents as fixed structural features. This two-vector diversification strategy—supported by the compound's well-characterized purity (98%, with batch NMR/HPLC/GC documentation )—is appropriate for medicinal chemistry programs exploring structure–activity relationships where the o-tolyl moiety is hypothesized to occupy a sterically constrained hydrophobic pocket. The ortho-substitution pattern differentiates this scaffold from the para-tolyl isomer (CAS 742047-29-6) in terms of conformational preference and steric bulk around the amide bond .

Synthetic Intermediate for Fused Heterocycle Construction

The combination of a free ortho-amino group and an N-aryl amide makes this compound a suitable precursor for benzimidazole, quinazolinone, and related fused heterocycle synthesis. The 6-methyl group provides additional steric and electronic tuning of the resulting heterocyclic system. The boiling point of 344.3 ± 42.0 °C and the documented physical characteristics from suppliers such as ABCR provide baseline thermal stability information for reaction condition planning.

Use as a Physicochemical Probe in Property-Based Drug Design

With 2 HBD, 3 HBA, and 3 rotatable bonds, the compound occupies a specific region of physicochemical space that can serve as a reference point in property-based lead optimization. Its hydrogen-bonding capacity differs from the 2-HBD/2-HBA/2-rotatable-bond profile of the non-methylated analog (CAS 4943-85-5) [1], allowing researchers to isolate the contribution of the 6-methyl group to permeability, solubility, and metabolic stability in matched molecular pair analyses.

Procurement with Batch-Traceable Quality Assurance for Regulated Research Environments

Multiple suppliers (Bidepharm, Leyan, ABCR, CymitQuimica) offer the compound with defined purity specifications and batch-specific analytical documentation . For academic or industrial laboratories operating under quality management systems that require traceable compound identity and purity data, this multi-vendor availability with documented QC reduces procurement risk and ensures reproducibility across experimental batches.

Application
Selection Property
Validation Focus
Parallel SAR library synthesis
Two-vector diversification: reactive 2-NH2 handle + fixed N-(o-tolyl) and 6-Me substituents
Verify batch purity and QC documentation (NMR, HPLC, GC) before library synthesis
Fused heterocycle construction
ortho-NH2/amide motif suitable for benzimidazole or quinazolinone cyclization
Confirm thermal stability and vendor-reported physical properties
Physicochemical probe in lead optimization
Distinct HBA/rotatable bond profile (3 HBA, 3 rot. bonds) vs. non-methylated analog
Matched pair analysis with CAS 4943-85-5 to isolate 6-Me contribution
Regulated research procurement
Multi-vendor supply (Bidepharm, Leyan, ABCR) with batch-specific analytical documentation
Lot-to-lot reproducibility and QC traceability across experiments
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